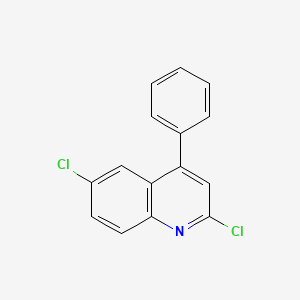

2,6-Dichloro-4-phenylquinoline

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

2,6-dichloro-4-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2N/c16-11-6-7-14-13(8-11)12(9-15(17)18-14)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVNVFMEUXPATP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401944 | |

| Record name | 2,6-dichloro-4-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10352-30-4 | |

| Record name | 2,6-Dichloro-4-phenylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10352-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dichloro-4-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-dichloro-4-phenylquinoline: Physicochemical Properties, Synthesis, and Characterization

Abstract: This technical guide provides a comprehensive analysis of 2,6-dichloro-4-phenylquinoline, a key halogenated heterocyclic intermediate in synthetic organic and medicinal chemistry. We delve into its core physicochemical properties, established synthetic and derivatization protocols, and modern spectroscopic characterization techniques. This document is intended for researchers, scientists, and drug development professionals, offering foundational data and field-proven insights to leverage this versatile chemical building block in complex molecular design and discovery pipelines.

Introduction and Strategic Importance

This compound is a substituted quinoline that serves as a pivotal precursor in the synthesis of a wide array of more complex molecules.[1] Its structure is characterized by a phenyl group at the C4 position and reactive chlorine atoms at the C2 and C6 positions of the quinoline core. These chlorine atoms, particularly the one at the C2 position, are susceptible to nucleophilic substitution, providing a versatile handle for introducing diverse functional groups such as amines and thiols.[1] This reactivity profile makes it an exceptionally valuable starting material for constructing libraries of quinoline-based compounds for biological screening and as an intermediate in the synthesis of targeted therapeutic agents, including a reported synthesis pathway for Alprazolam.[1][2]

The strategic placement of chloro-substituents also significantly influences the molecule's electronic properties and lipophilicity, factors that are critical in drug design for modulating target engagement, membrane permeability, and metabolic stability.[1] This guide synthesizes available data to provide a robust physicochemical profile, enabling informed decisions in experimental design and computational modeling.

Core Physicochemical and Structural Properties

A compound's identity and behavior are dictated by its fundamental properties. The key identifiers and computed physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 10352-30-4 | [1][3] |

| Molecular Formula | C₁₅H₉Cl₂N | [1][3] |

| Molecular Weight | 274.14 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)Cl | [3] |

| InChI Key | FSVNVFMEUXPATP-UHFFFAOYSA-N | [3] |

| XLogP3 (Computed) | 5.4 | [3][4] |

| Topological Polar Surface Area (TPSA) | 12.9 Ų | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

-

Insight: The high computed XLogP value of 5.4 suggests significant lipophilicity and, consequently, poor aqueous solubility.[1][3] While this complies with most of Lipinski's Rule of Five criteria, the high lipophilicity may present challenges in formulation and could potentially lead to rapid metabolism or high protein binding in vivo.[1]

Synthesis and Purification

The most frequently documented and reliable synthesis of this compound proceeds via the chlorination of a quinolinone precursor.[1] This transformation is a cornerstone for accessing this scaffold.

Primary Synthetic Pathway

The established route involves the reaction of 6-chloro-4-phenylquinolin-2(1H)-one with a potent chlorinating agent, typically phosphorus oxychloride (POCl₃), under reflux conditions.[1][5] This reaction effectively converts the hydroxyl group of the quinolinone's enol tautomer into a chlorine atom at the C2 position.

Caption: Primary synthesis route for this compound.

Detailed Experimental Protocol: Synthesis

Causality: Phosphorus oxychloride is the reagent of choice due to its efficacy in converting lactams and ketones to their corresponding chlorides. The reaction is performed under reflux to provide the necessary activation energy for this transformation. Anhydrous conditions are crucial to prevent the hydrolysis of POCl₃.

-

Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 6-chloro-4-phenylquinolin-2(1H)-one (1 equivalent).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask. The reaction is typically run neat or with a high-boiling inert solvent.

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere and maintain for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1]

-

Workup: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must be done with caution in a well-ventilated fume hood.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or ammonium hydroxide) until pH > 8. The crude product will precipitate. Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude solid is then purified by column chromatography on silica gel to yield pure this compound.[1]

Chemical Reactivity and Derivatization

The chemical utility of this compound stems from the differential reactivity of its two chlorine atoms in nucleophilic aromatic substitution (SNAr) reactions.

-

C2-Position: The chlorine atom at the C2 position is significantly more reactive. It is activated by the adjacent electron-withdrawing quinoline nitrogen, making it a prime site for substitution by a wide range of nucleophiles.[1]

-

C6-Position: The chlorine at the C6 position, located on the carbocyclic ring, is far less reactive and typically requires more forcing conditions for substitution.[1]

This reactivity difference allows for selective functionalization at the C2 position while leaving the C6 position intact for potential subsequent transformations.

Caption: Differential reactivity in nucleophilic substitution.

Protocol: Synthesis of 6-chloro-2-hydrazino-4-phenylquinoline

A well-documented example of selective C2 substitution is the reaction with hydrazine hydrate.[6][7]

-

Setup: Suspend this compound (1 equivalent, e.g., 2.7 g) in hydrazine hydrate (approx. 10 equivalents, e.g., 6.8 g) in a round-bottom flask.[6]

-

Reaction: Reflux the stirred mixture under a nitrogen atmosphere for 1 hour.[6]

-

Isolation: Concentrate the reaction mixture in vacuo to remove excess hydrazine hydrate.[6]

-

Purification: Suspend the resulting residue in warm water. Collect the solid product by filtration, wash with water, and dry.[6]

-

Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure 6-chloro-2-hydrazino-4-phenylquinoline.[6]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a suite of spectroscopic techniques.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for confirming the molecular weight. The compound's monoisotopic mass is 273.0112 Da.[3] In positive ion mode, the primary observed species is the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 274.1.[1] The characteristic isotopic pattern of two chlorine atoms (a 3:2 ratio for [M] and [M+2] peaks) is a key diagnostic feature.

Table: Predicted Collision Cross Section (CCS) Data [4] CCS values provide information about the ion's shape in the gas phase and can aid in identification.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 274.01848 | 156.5 |

| [M+Na]⁺ | 296.00042 | 168.1 |

| [M]⁻ | 273.01175 | 159.7 |

| [M+HCOO]⁻ | 318.00940 | 169.1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not widely published, the expected proton (¹H) and carbon (¹³C) NMR signals can be predicted based on its structure and known chemical shifts for similar quinoline derivatives.[8][9]

-

¹H NMR: Protons are expected in the aromatic region (δ 7.2–8.5 ppm). The protons of the 4-phenyl group would appear as a complex multiplet. The protons on the quinoline core (H3, H5, H7, H8) would appear as distinct signals (singlets, doublets, or doublet of doublets) based on their coupling patterns.

-

¹³C NMR: The spectrum would show 15 distinct carbon signals in the aromatic region (approx. δ 120-150 ppm), including several quaternary carbons which would be identifiable using techniques like DEPT-135.[8]

UV-Vis Spectroscopy

The quinoline core is a chromophore that absorbs in the UV region. Many quinoline-based compounds exhibit pronounced absorption between 230–380 nm.[10][11] UV-Vis spectroscopy is a valuable tool for quantitative analysis (e.g., in solubility or dissolution studies) by monitoring absorbance at a specific wavelength (λmax).

Protocol: General Method for Kinetic Solubility Assessment

Causality: Given the predicted low aqueous solubility, a high-throughput kinetic method is often employed in early drug discovery to rank compounds. This method measures the solubility of a compound from a DMSO stock solution upon dilution into an aqueous buffer, which mimics the conditions of many biological assays.

-

Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Dilution: Add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of aqueous buffer (e.g., 198 µL of phosphate-buffered saline, pH 7.4) in a 96-well plate.

-

Incubation: Shake the plate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C) to allow for precipitation to reach a pseudo-equilibrium.

-

Measurement: Measure the turbidity of the solution at a non-absorbing wavelength (e.g., 680 nm) using a plate reader to detect precipitation. Alternatively, filter the plate to remove precipitate and measure the concentration of the soluble compound in the filtrate via HPLC-UV or LC-MS.

-

Quantification: Compare the measured concentration to a calibration curve to determine the kinetic solubility.

Conclusion

This compound is a highly valuable and versatile intermediate. Its well-defined synthesis and the differential reactivity of its chloro-substituents provide a robust platform for the creation of diverse molecular architectures. The physicochemical data and protocols outlined in this guide—from its high lipophilicity and predicted poor aqueous solubility to its characteristic spectroscopic signatures—offer a critical foundation for chemists and drug discovery professionals. A thorough understanding of these core properties is paramount for its effective application in designing next-generation therapeutics and complex organic materials.

References

- 1. This compound | 10352-30-4 | Benchchem [benchchem.com]

- 2. Alprazolam - Wikipedia [en.wikipedia.org]

- 3. This compound | C15H9Cl2N | CID 4324619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C15H9Cl2N) [pubchemlite.lcsb.uni.lu]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. prepchem.com [prepchem.com]

- 7. Production of Alprazolam - Chempedia - LookChem [lookchem.com]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. In-Line UV-Vis Spectroscopy as a Fast-Working Process Analytical Technology (PAT) during Early Phase Product Development Using Hot Melt Extrusion (HME) - PMC [pmc.ncbi.nlm.nih.gov]

2,6-dichloro-4-phenylquinoline CAS number and structure

An In-depth Technical Guide to 2,6-dichloro-4-phenylquinoline: Synthesis, Characterization, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its history is deeply rooted in the development of antimalarial drugs, starting with the isolation of quinine in the 19th century and later the introduction of synthetic analogues like chloroquine in the 1940s.[1] Structure-activity relationship studies have consistently shown that the presence and position of halogen atoms on the quinoline ring can significantly influence a compound's biological activity.[1] Halogenation can enhance properties like lipophilicity, which is often beneficial for drug absorption and distribution.[1]

Within this important class of compounds, this compound emerges as a highly versatile research intermediate and building block.[1] Its structure, featuring two chlorine atoms at strategic positions and a phenyl group, provides multiple reactive sites for chemical modification. This guide offers an in-depth technical overview of this compound, covering its chemical identity, synthesis, spectroscopic characterization, reactivity, and key applications for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of all scientific research. This compound is unambiguously identified by its unique Chemical Abstracts Service (CAS) number and its structural representation.

CAS Number: 10352-30-4[1][2][3][4]

Molecular Formula: C₁₅H₉Cl₂N[2][3][4]

Molecular Weight: 274.15 g/mol [1][3][4]

The structural architecture of the molecule consists of a quinoline ring system substituted with chlorine atoms at positions 2 and 6, and a phenyl group at position 4.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [4] |

| SMILES | C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)Cl | [4] |

| InChI | InChI=1S/C15H9Cl2N/c16-11-6-7-14-13(8-11)12(9-15(17)18-14)10-4-2-1-3-5-10/h1-9H | [4] |

| InChIKey | FSVNVFMEUXPATP-UHFFFAOYSA-N | [1][4] |

| Appearance | Solid (Beige) | [5] |

| XlogP (Predicted) | 5.4 |[6] |

Synthesis and Manufacturing

The synthesis of this compound is most commonly achieved through the chlorination of a quinolinone precursor. This transformation is a robust and well-documented method in heterocyclic chemistry.

Primary Synthetic Route: Chlorination of 6-chloro-4-phenylquinolin-2(1H)-one

The standard laboratory-scale and industrial synthesis involves the treatment of 6-chloro-4-phenylquinolin-2(1H)-one with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃).[1] The rationale behind this choice is that POCl₃ effectively converts the C2-carbonyl group of the quinolinone (which exists in tautomeric equilibrium with its enol form) into a chloro group.[1]

Caption: Primary synthesis route for this compound.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a stirring mechanism, add 6-chloro-4-phenylquinolin-2(1H)-one (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq) to the flask. The reaction is typically run with POCl₃ serving as both the reagent and the solvent.

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice to quench the excess POCl₃. This is an exothermic process and must be done with care in a well-ventilated fume hood.

-

Neutralization & Isolation: Neutralize the acidic aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is basic. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the final product.

The precursor, 6-chloro-4-phenylquinolin-2(1H)-one, can be synthesized via classic quinoline synthesis reactions such as the Conrad-Limpach or Friedländer condensation, typically starting from 4-chloroaniline and ethyl benzoylacetate.[1][2]

Spectroscopic Characterization

Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic techniques is employed for the comprehensive characterization of this compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for verifying the molecular weight and assessing purity. The expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 274.1.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a complex pattern of signals in the aromatic region, corresponding to the protons on the phenyl ring and the quinoline core. The integration of these signals should correspond to the 9 protons of the structure.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of 15 distinct carbon environments, including the characteristic shifts for carbons attached to chlorine and nitrogen atoms.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic quinoline system. The absence of a strong C=O stretch (around 1650-1700 cm⁻¹) confirms the successful conversion of the quinolinone precursor.

Chemical Reactivity and Derivatization

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its two chlorine atoms.

-

C2-Cl Reactivity: The chlorine atom at the C2 position is significantly more reactive towards nucleophilic substitution. This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer-like intermediate formed during the substitution reaction.

-

C6-Cl Reactivity: The chlorine atom at the C6 position, being on the carbocyclic portion of the quinoline ring, is much less reactive and behaves more like a typical chloro-substituent on a benzene ring. It requires more forcing conditions to undergo substitution.[1]

This reactivity difference allows for selective functionalization at the C2 position, making it a powerful tool for building molecular complexity.

Caption: Differential reactivity of C2 and C6 chlorine atoms.

A prime example of this selective reactivity is the reaction with hydrazine hydrate, which selectively displaces the C2 chlorine to yield 6-chloro-2-hydrazino-4-phenylquinoline.[1][7][8] This product is a key intermediate in the synthesis of the anxiolytic drug Alprazolam.[7][8]

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a crucial starting material for the synthesis of biologically active molecules.

Synthesis of Alprazolam

One of the most notable applications is in the synthesis of Alprazolam, a widely prescribed benzodiazepine for anxiety and panic disorders. The synthesis leverages the reactivity of the C2 position.

Caption: Key steps in the synthesis of Alprazolam from this compound.

This pathway involves the initial nucleophilic substitution with hydrazine, followed by cyclization to form the triazole ring, and subsequent oxidative ring opening and recyclization to form the final benzodiazepine structure.[7][8]

Scaffold for Novel Therapeutics

The versatile nature of the this compound scaffold allows for the creation of diverse chemical libraries for drug screening. Derivatives have been investigated in several therapeutic areas:

-

Oncology: The quinoline core is present in some anticancer agents. By modifying the C2 and C6 positions, researchers have developed derivatives that show potential as protein kinase inhibitors, exhibiting cytotoxic effects against various cancer cell lines.[1] Phenylquinoline derivatives have also been explored as histone deacetylase (HDAC) inhibitors.[9][10]

-

Infectious Diseases: Halogenated quinolines have a long history as antimalarial agents. Derivatives of this compound have been synthesized and tested for their ability to inhibit the growth of Plasmodium species.[1] More recently, 2-phenylquinolines have been identified as having broad-spectrum anti-coronavirus activity.[11]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

Hazard Identification: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:

-

Skin Irritant (Category 2): Causes skin irritation.[4]

-

Eye Irritant (Category 2A): Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[4]

Table 2: GHS Hazard and Precautionary Statements

| Code | Statement |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][12]

-

Avoid generating dust.[5]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

Conclusion

This compound (CAS: 10352-30-4) is a pivotal intermediate in synthetic organic and medicinal chemistry. Its well-defined synthesis, coupled with the differential reactivity of its two chlorine substituents, provides a robust platform for creating diverse and complex molecules. Its established role in the synthesis of Alprazolam and its potential as a scaffold for developing new therapeutics in oncology and infectious diseases underscore its continued importance to the scientific community. Researchers utilizing this compound should adhere to strict safety protocols while exploring its vast potential in drug discovery and development.

References

- 1. This compound | 10352-30-4 | Benchchem [benchchem.com]

- 2. molbase.com [molbase.com]

- 3. This compound [oakwoodchemical.com]

- 4. This compound | C15H9Cl2N | CID 4324619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. PubChemLite - this compound (C15H9Cl2N) [pubchemlite.lcsb.uni.lu]

- 7. Alprazolam - Wikipedia [en.wikipedia.org]

- 8. Production of Alprazolam - Chempedia - LookChem [lookchem.com]

- 9. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 10. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 2,6-Dichloro-4-phenylquinoline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,6-dichloro-4-phenylquinoline, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the fundamental principles of solute-solvent interactions. We delve into the molecular structure of this compound to forecast its behavior in a range of common organic solvents with varying polarities and hydrogen bonding capabilities. Furthermore, this guide presents a detailed, field-proven experimental protocol for the precise determination of its solubility using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This document is intended to be an essential resource for researchers, chemists, and formulation scientists engaged in drug discovery and development, enabling informed solvent selection and optimization of reaction and purification conditions.

Introduction to this compound

This compound is a halogenated quinoline derivative with the molecular formula C₁₅H₉Cl₂N and a molecular weight of approximately 274.14 g/mol .[1] Its structure, featuring a rigid quinoline core, a phenyl substituent at the 4-position, and two chlorine atoms at the 2 and 6-positions, renders it a versatile building block in synthetic organic chemistry.[1] Notably, it serves as a crucial precursor in the synthesis of various more complex molecules, including therapeutic agents like alprazolam.[2][3][4] The chlorine atoms, particularly the one at the C2 position, are susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups.[1]

The synthesis of this compound is most commonly achieved through the chlorination of its precursor, 6-chloro-4-phenylquinolin-2(1H)-one, using a chlorinating agent such as phosphorus oxychloride (POCl₃).[5] Understanding the solubility of this intermediate is paramount for optimizing its synthesis, purification, and subsequent reactions.

Theoretical Framework for Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.[6][7][8] To predict the solubility of this compound, we must first analyze its molecular characteristics.

2.1. Solute Analysis: this compound

-

Polarity: The molecule possesses a large, nonpolar aromatic surface area due to the quinoline and phenyl rings. The nitrogen atom in the quinoline ring introduces a degree of polarity, as does the presence of the electronegative chlorine atoms, which create dipole moments. However, the overall molecule is expected to be predominantly nonpolar to weakly polar.

-

Hydrogen Bonding: this compound is a hydrogen bond acceptor at the nitrogen atom, but it lacks hydrogen bond donor capabilities. This limits its ability to form strong hydrogen bond networks with protic solvents.[9]

2.2. Solvent Classification and Predicted Interactions

Organic solvents can be broadly categorized based on their polarity and hydrogen bonding ability.[10]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): These solvents primarily interact through weak van der Waals forces (London dispersion forces). Given the large nonpolar surface of this compound, it is predicted to have moderate to good solubility in these solvents. Aromatic solvents like toluene may exhibit slightly better solubility due to potential π-π stacking interactions with the quinoline and phenyl rings.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)): These solvents possess dipole moments but do not have hydrogen bond donating capabilities. They are effective at dissolving compounds with some polarity. We anticipate good solubility of this compound in these solvents, particularly those with a good balance of polarity and nonpolar character, such as dichloromethane and THF.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have dipole moments and can both donate and accept hydrogen bonds. The ability of this compound to act as a hydrogen bond acceptor may afford some solubility in alcohols like ethanol and methanol. However, its large hydrophobic structure will likely limit its solubility in highly polar and strongly hydrogen-bonding solvents like water.

2.3. Predicted Solubility Profile

Based on the analysis above, a qualitative prediction of the solubility of this compound in various organic solvents is summarized in the table below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Moderate to Good | "Like dissolves like"; dominated by dispersion forces. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate | Good to High | Favorable dipole-dipole interactions and dispersion forces. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | Limited by the large hydrophobic structure, despite some hydrogen bonding. |

| Highly Polar Protic | Water | Very Low / Insoluble | The large nonpolar surface area outweighs the polar interactions. |

Experimental Determination of Solubility

To obtain quantitative solubility data, a robust experimental protocol is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[2][11]

3.1. The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the thermodynamic solubility of this compound.

Materials and Equipment:

-

High-purity this compound

-

Analytical grade organic solvents

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

To each vial, add a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration of the dissolved solid does not change between the later time points).

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any undissolved solid.

-

Clarify the supernatant by either:

-

Centrifuging the aliquot at high speed and taking the clear supernatant.

-

Filtering the aliquot through a chemically resistant syringe filter (e.g., PTFE for organic solvents).

-

-

-

Quantification by HPLC:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (one in which it is freely soluble, e.g., dichloromethane or THF).

-

From the stock solution, prepare a series of calibration standards by serial dilution.

-

Accurately dilute the clarified saturated solution samples with the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC.[12][13]

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

-

Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

3.2. Experimental Workflow and Data Management

The following diagrams illustrate the key workflows for the synthesis of the precursor and the experimental determination of solubility.

Tabulated Physicochemical Properties of Common Organic Solvents

The choice of solvent is critical, and a clear understanding of their properties is essential for predicting solubility.[3][6][14][15][16][17]

| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Polarity | Hydrogen Bonding |

| Nonpolar Solvents | ||||||

| n-Hexane | C₆H₁₄ | 69 | 0.655 | 1.9 | Nonpolar | None |

| Toluene | C₇H₈ | 111 | 0.867 | 2.4 | Nonpolar | None |

| Diethyl Ether | C₄H₁₀O | 35 | 0.713 | 4.3 | Nonpolar | Acceptor |

| Polar Aprotic Solvents | ||||||

| Dichloromethane | CH₂Cl₂ | 40 | 1.326 | 9.1 | Polar | None |

| Acetone | C₃H₆O | 56 | 0.790 | 21.0 | Polar | Acceptor |

| Ethyl Acetate | C₄H₈O₂ | 77 | 0.894 | 6.0 | Polar | Acceptor |

| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.886 | 7.5 | Polar | Acceptor |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 36.7 | Polar | Acceptor |

| Polar Protic Solvents | ||||||

| Methanol | CH₄O | 65 | 0.791 | 32.7 | Polar | Donor & Acceptor |

| Ethanol | C₂H₆O | 78 | 0.789 | 24.6 | Polar | Donor & Acceptor |

Conclusion

References

- 1. scitechnol.com [scitechnol.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. www1.chem.umn.edu [www1.chem.umn.edu]

- 4. Production of Alprazolam - Chempedia - LookChem [lookchem.com]

- 5. This compound | 10352-30-4 | Benchchem [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. Using a simple high-performance liquid chromatography separation and fraction collection methodology to achieve compound-specific isotopic analysis for dissolved organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cambridge Polymer Group :: HPLC [campoly.com]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 16. tcichemicals.com [tcichemicals.com]

- 17. scispace.com [scispace.com]

2,6-dichloro-4-phenylquinoline molecular weight and formula

An In-Depth Technical Guide to 2,6-dichloro-4-phenylquinoline: Synthesis, Characterization, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic intermediate in modern synthetic organic chemistry and medicinal chemistry. We will delve into its fundamental properties, established synthetic routes, robust characterization methodologies, and its significant role as a versatile scaffold in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's utility and application.

Core Physicochemical and Structural Properties

This compound is a halogenated quinoline derivative whose structure is primed for subsequent chemical modification.[1] The presence of two chlorine atoms at distinct positions (C2 and C6) on the quinoline core, coupled with a phenyl group at the C4 position, imparts a unique reactivity profile that is highly valuable for building molecular complexity.[1] The C2 chlorine is particularly susceptible to nucleophilic substitution, a feature extensively exploited in synthetic chemistry.[1]

A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₉Cl₂N | [2][3][4] |

| Molecular Weight | ~274.1 g/mol | [1][2] |

| CAS Number | 10352-30-4 | [1][2][5] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)Cl | [2] |

| InChIKey | FSVNVFMEUXPATP-UHFFFAOYSA-N | [1][2] |

| XLogP3-AA (Lipophilicity) | 5.4 | [1] |

Synthesis and Mechanistic Considerations

The most prevalent and reliable synthesis of this compound involves the chlorination of a quinolinone precursor.[1] This transformation is a cornerstone reaction for accessing this di-halogenated scaffold.

Pillar of Expertise: Why this Method? The choice of phosphorus oxychloride (POCl₃) is deliberate and mechanistically significant. The hydroxyl group of the 6-chloro-4-phenylquinolin-2(1H)-one tautomer acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a reactive intermediate that is subsequently attacked by a chloride ion, leading to the substitution of the hydroxyl group with a chlorine atom and the formation of the aromatic quinoline ring. This method is highly effective and a standard procedure in heterocyclic chemistry for converting keto-groups to chloro-groups in such ring systems.

Synthetic Workflow: From Precursor to Product

Caption: General synthetic pathway for this compound.

The synthesis begins with the construction of the quinolinone core, often via classic reactions like the Conrad-Limpach or Friedländer synthesis, which condense anilines with β-ketoesters.[1] The resulting 6-chloro-4-phenylquinolin-2(1H)-one is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) under reflux conditions to yield the final product.[1]

Spectroscopic Validation: A Self-Validating System

Confirming the identity and purity of the synthesized this compound is a critical, non-negotiable step. A multi-pronged spectroscopic approach ensures the trustworthiness of the material for subsequent applications.

-

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for verifying the molecular weight.[1] For this compound, the expected monoisotopic mass is approximately 273.01 Da. In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of ~274.1.[1] The characteristic isotopic pattern of the two chlorine atoms (a ~2:1 ratio for [M+2]/[M] and a ~1:6 ratio for [M+4]/[M]) provides definitive confirmation of the dichloro-substitution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the precise molecular structure.

-

¹H NMR: The spectrum would show distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the nine protons on the phenyl and quinoline rings. The integration of these signals should sum to 9H.

-

¹³C NMR: The spectrum would reveal 15 distinct carbon signals, confirming the presence of all carbon atoms in the molecule's asymmetric structure. The chemical shifts of carbons attached to chlorine (C2 and C6) would be significantly affected.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. The spectrum would be characterized by aromatic C-H stretching (~3100-3000 cm⁻¹), C=C and C=N aromatic stretching vibrations (typically in the 1600-1450 cm⁻¹ region), and C-Cl stretching vibrations (usually below 800 cm⁻¹).

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile research intermediate.[1] The differential reactivity of its chlorine atoms allows for selective and sequential functionalization, making it a powerful starting point for generating diverse molecular libraries.

-

Oncology: The quinoline scaffold is a well-established pharmacophore in anticancer drug design.[1] Derivatives of this compound have been investigated as inhibitors of protein kinases, which are crucial regulators of cancer cell proliferation.[1] Furthermore, some derivatives have shown potent cytotoxic effects against various cancer cell lines.[1] The introduction of novel functional groups at the C2 and C6 positions can modulate the compound's interaction with biological targets like histone deacetylases (HDACs).[6][7]

-

Infectious Diseases: Building on the legacy of quinoline-based antimalarials like chloroquine, this scaffold continues to be explored for new anti-infective agents.[1] The di-chloro substitution pattern offers a unique template for developing novel compounds aimed at overcoming drug resistance in pathogens.

-

Neuroscience: Derivatives have been studied as potential inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B), enzymes implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's disease.[1]

-

Key Intermediate in Pharmaceutical Synthesis: A notable application is its use as a starting material in an alternative synthesis of Alprazolam, a widely prescribed anxiolytic drug.[8][9] This pathway leverages the high reactivity of the C2 chlorine atom.

Experimental Protocol: Selective Nucleophilic Substitution

This protocol details a reliable method for the synthesis of 6-chloro-2-hydrazino-4-phenylquinoline, a key downstream intermediate for compounds like Alprazolam, demonstrating the selective reactivity of this compound.[1][9]

Objective: To selectively substitute the C2 chlorine of this compound with a hydrazino group.

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (excess, e.g., 5-10 eq)

-

Solvent (e.g., Ethanol or Xylene)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, glassware for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol).

-

Reagent Addition: Add hydrazine hydrate (5-10 eq) to the solution. The use of excess hydrazine drives the reaction to completion.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (reaction progress can be monitored by Thin Layer Chromatography, TLC).

-

Causality Insight: The C2 position is more electron-deficient than the C6 position due to the inductive effect of the ring nitrogen, making it significantly more electrophilic and thus more reactive towards nucleophiles like hydrazine.[1] Refluxing provides the necessary activation energy for the substitution to occur efficiently.

-

-

Work-up:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove excess hydrazine hydrate and other water-soluble impurities.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 6-chloro-2-hydrazino-4-phenylquinoline.

-

-

Validation: Confirm the structure and purity of the final product using the spectroscopic methods described in Section 3 (MS, NMR, IR). The molecular weight should correspond to C₁₅H₁₂ClN₃.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of medicinal and synthetic chemists. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its predictable and selective reactivity make it an invaluable starting point for the discovery of novel molecules with therapeutic potential. From oncology to neuroscience, derivatives originating from this scaffold continue to populate the landscape of modern drug discovery, underscoring the enduring importance of versatile heterocyclic intermediates.

References

- 1. This compound | 10352-30-4 | Benchchem [benchchem.com]

- 2. This compound | C15H9Cl2N | CID 4324619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound [oakwoodchemical.com]

- 5. molbase.com [molbase.com]

- 6. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alprazolam - Wikipedia [en.wikipedia.org]

- 9. Production of Alprazolam - Chempedia - LookChem [lookchem.com]

Spectroscopic Elucidation of 2,6-dichloro-4-phenylquinoline: A Technical Guide for Synthetic Chemists

Abstract

This technical guide provides an in-depth analysis of the spectroscopic signature of 2,6-dichloro-4-phenylquinoline (CAS No. 10352-30-4), a key intermediate in synthetic organic chemistry.[1] As a halogenated quinoline derivative, its structure presents a unique combination of a phenyl group at the 4-position and reactive chlorine atoms at the 2- and 6-positions, making it a versatile precursor for the synthesis of more complex molecules, including potential inhibitors for fatty acid-binding proteins (FABPs) and precursors for triazole-containing compounds.[2] This document offers a detailed examination of its mass spectrometry, infrared, and nuclear magnetic resonance data. While experimental mass spectral data is readily confirmed, this guide presents a predictive yet expertly grounded analysis of the IR and NMR spectra, based on established principles and comparative data from closely related analogs. Detailed experimental protocols for data acquisition are provided, alongside expert interpretation to facilitate the unambiguous structural confirmation required in research and drug development settings.

Introduction: The Chemical Identity of this compound

This compound is a solid organic compound with the molecular formula C₁₅H₉Cl₂N and a molecular weight of approximately 274.1 g/mol .[1][3] Its structural integrity is foundational to its role as a chemical building block. The chlorine atoms at the C2 and C6 positions are particularly susceptible to nucleophilic substitution, offering synthetic handles for derivatization.[2] Accurate and comprehensive spectroscopic characterization is therefore not merely a procedural step but a critical checkpoint for verifying molecular identity and purity, ensuring the success of subsequent synthetic transformations. This guide details the multi-faceted spectroscopic approach necessary for its complete elucidation.

Mass Spectrometry: Confirming Molecular Integrity

Mass spectrometry serves as the primary technique for confirming the molecular weight of this compound. The presence of two chlorine atoms imparts a characteristic isotopic pattern that is a key diagnostic feature.

Predicted Mass Spectrometry Data

Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard method for this analysis. The expected data, based on the compound's molecular formula, is summarized below.

| Adduct/Ion | Calculated m/z | Expected Isotopic Pattern (Relative Intensity) | Notes |

| [M+H]⁺ | 274.0185 | M (100%), M+2 (65%), M+4 (10%) | The protonated molecular ion is typically the most abundant peak in ESI+. The pattern is due to the presence of ³⁵Cl and ³⁷Cl isotopes. |

| [M]⁺ | 273.0112 | M (100%), M+2 (65%), M+4 (10%) | The molecular ion may be observed in techniques like Electron Ionization (EI). |

Table 1: Predicted Mass Spectrometry Data for this compound.

Interpretation of Mass Spectrum

The key to confirming the identity of this compound via mass spectrometry is the observation of the [M+H]⁺ ion at approximately m/z 274.1.[1] Critically, the isotopic cluster associated with this peak must be scrutinized. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) dictates that a molecule containing two chlorine atoms will exhibit a characteristic triplet of peaks. The [M+H]⁺ peak (containing two ³⁵Cl atoms) will be the most intense. The [M+2+H]⁺ peak (containing one ³⁵Cl and one ³⁷Cl) will have an intensity of approximately 65% relative to the base peak, and the [M+4+H]⁺ peak (containing two ³⁷Cl atoms) will have an intensity of about 10%. The observation of this specific m/z value and the corresponding isotopic pattern provides unambiguous confirmation of the compound's elemental composition.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the synthesized compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote protonation) to separate the compound from any impurities.

-

Mass Spectrometry Detection: Interface the HPLC eluent with an electrospray ionization (ESI) source operating in positive ion mode.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

-

Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the product. Verify the m/z of the base peak against the calculated value for [M+H]⁺ and analyze the isotopic cluster for the characteristic pattern of a dichloro-substituted compound.

Caption: Workflow for LC-MS analysis and data interpretation.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups and structural features within a molecule. For this compound, the IR spectrum is dominated by vibrations associated with its aromatic core.

Predicted Infrared (IR) Absorption Bands

While a specific experimental spectrum for the title compound is not widely published, a detailed prediction can be made based on the known absorption regions of its constituent parts and data from similar compounds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group / Moiety | Expected Intensity |

| 3100 - 3000 | C-H Stretching (ν C-H) | Aromatic rings (Quinoline, Phenyl) | Medium to Weak |

| 1600 - 1450 | C=C & C=N Stretching (ν C=C, ν C=N) | Aromatic ring skeletal vibrations | Strong to Medium |

| 1400 - 1000 | In-plane C-H Bending (δ C-H) | Aromatic rings | Medium |

| 900 - 675 | Out-of-plane C-H Bending (γ C-H) | Aromatic substitution patterns | Strong |

| ~830 | γ C-H | 1,2,4-trisubstituted benzene ring | Strong |

| ~770 & ~700 | γ C-H | Monosubstituted benzene ring (Phenyl) | Strong |

| ~1100 - 1000 | C-Cl Stretching (ν C-Cl) | Aryl chloride | Medium |

Table 2: Predicted FT-IR Data for this compound.

Interpretation of the IR Spectrum

The diagnostic value of the IR spectrum lies in a few key regions. The absence of strong absorptions above 3100 cm⁻¹ confirms the lack of O-H or N-H bonds. The "aromatic fingerprint" region between 1600-1450 cm⁻¹ will show a series of sharp bands characteristic of the quinoline and phenyl rings.[4] The most informative region is below 900 cm⁻¹. Strong absorptions around 830 cm⁻¹ are indicative of the adjacent hydrogens on the dichlorinated benzene portion of the quinoline core. Furthermore, two strong bands, typically around 770 cm⁻¹ and 700 cm⁻¹, are highly characteristic of the monosubstituted phenyl ring at the C4 position. The C-Cl stretching vibrations are expected in the 1100-1000 cm⁻¹ region but can be less distinct.[4]

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is standard. Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Background Collection: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

References

The Pharmacological Potential of Substituted Phenylquinolines: A Technical Guide for Drug Discovery

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its rigid structure and ability to intercalate with DNA have made it a recurring motif in a vast array of therapeutic agents. The introduction of a phenyl substituent onto this scaffold dramatically expands its chemical space and biological activity profile. These substituted phenylquinolines have emerged as a promising class of compounds with a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1] This guide provides an in-depth technical overview of these biological activities, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation.

I. Anticancer Activity: Targeting the Engines of Cell Proliferation

Substituted phenylquinolines have demonstrated significant potential as anticancer agents, with several derivatives exhibiting potent antiproliferative activity against a range of cancer cell lines.[2][3][4] A key mechanism of action for some of these compounds is the targeting of G-quadruplexes, which are non-canonical nucleic acid structures that play a crucial role in cancer cell proliferation.[1][2][3]

Mechanism of Action: G-Quadruplex Stabilization and Telomerase Inhibition

G-quadruplexes are four-stranded DNA structures that form in guanine-rich regions of the genome, such as telomeres and oncogene promoter regions. The stabilization of these structures by small molecules can inhibit the activity of telomerase, an enzyme responsible for maintaining telomere length and a key factor in cellular immortality, a hallmark of cancer. By binding to and stabilizing G-quadruplexes, certain phenylquinoline derivatives can effectively "cap" the telomeres, leading to telomere shortening, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2][3]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of substituted phenylquinolines is highly dependent on the nature and position of substituents on both the quinoline and phenyl rings.[1]

-

Position of the Phenyl Group: Studies have shown that substitution at the 6-position of the quinoline ring can enhance antiproliferative activity.[1]

-

Aminomethyl Side Chains: The presence of aminomethylphenyl side chains, particularly those with terminal dimethylaminopropylamino groups, has been shown to be crucial for potent anticancer effects.[1][2]

-

Lipophilicity: A direct relationship has been observed between the lipophilicity of 2-arylquinolines and their cytotoxic effects, with more lipophilic compounds generally exhibiting greater activity against cell lines such as HeLa and PC3.[5]

| Compound/Derivative | Substitution Pattern | Target Cell Line(s) | IC50 (µM) | Reference |

| 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline | 6-phenyl, bis(3-dimethylaminopropyl)aminomethylphenyl side chains | HeLa | 0.50 | [2] |

| Substituted 2-phenylquinolines | C-6 substituted 2-phenylquinolines | PC3, HeLa | 8.3 - 34.34 | [5] |

Experimental Protocol: In Vitro Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted phenylquinoline compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.

II. Antimicrobial Activity: A Renewed Offensive Against Resistant Pathogens

The rise of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents.[6] Substituted phenylquinolines have emerged as a promising scaffold in this area, demonstrating activity against a range of Gram-positive and Gram-negative bacteria.[6][7]

Mechanism of Action

While the exact mechanisms are still under investigation for many derivatives, it is believed that phenylquinolines may exert their antimicrobial effects through various pathways, including the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. Their planar aromatic structure also allows for intercalation into bacterial DNA, disrupting cellular processes.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of phenylquinoline derivatives is influenced by the substitution patterns on the heterocyclic and phenyl rings.[1]

-

Substituents on the Phenyl Ring: The presence of rigid cyclic amino groups at the 2-phenyl position appears to be favorable for activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[8] Conversely, flexible chain amino groups at the same position can enhance activity against Gram-negative bacteria such as Escherichia coli.[8]

-

Quinoline Ring Substitutions: The presence and nature of substituents on the quinoline ring itself can also modulate the antimicrobial activity.[1]

| Compound/Derivative | Substitution Pattern | Target Organism(s) | MIC (µg/mL) | Reference |

| Compound 5a4 | Rigid cyclic amino group at 2-phenyl | S. aureus | 64 | [8] |

| Compound 5a7 | Flexible chain amino group at 2-phenyl | E. coli | 128 | [8] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][9]

Step-by-Step Methodology:

-

Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.[9] Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.[9]

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[6]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6][9]

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases.[10] Phenylquinoline derivatives have shown potential as anti-inflammatory agents by modulating key inflammatory pathways.[11][12][13]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Several substituted phenylquinolines have been found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages.[12][13] They can also suppress the expression of inducible nitric oxide synthase (iNOS) and the phosphorylation of mitogen-activated protein kinases (MAPKs), key signaling molecules in the inflammatory cascade.[12][13] Some derivatives have also been identified as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[11]

Structure-Activity Relationship (SAR) Insights

-

COX-2 Inhibition: For 2-(4-phenylquinoline-2-yl)phenol derivatives, substitutions on the phenol and phenyl rings significantly impact COX-2 inhibitory activity. For instance, compounds with a hydroxyl group at R1 and a 3-chloro substitution at R2, or those with a formyl-containing alkanol and ether group at R1 and a 4-fluoro, 4-bromo, or 4-methoxy group at R2 have demonstrated potent anti-inflammatory effects.[11]

-

Inhibition of NO Production: 2-(4-methoxybenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline and 2-(4-fluorobenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline have been identified as potent inhibitors of NO production in LPS-activated macrophages.[12]

| Compound/Derivative | Substitution Pattern | In Vitro Assay | IC50 | Reference |

| 4h | -CHO containing alkanol/ether at R1, -4F at R2 | COX-2 Inhibition | 0.026 µM | [11] |

| 4f | -OH at R1, -3Cl at R2 | HRBC Membrane Stabilization | 0.064 µM | [11] |

Experimental Protocol: In Vitro Anti-inflammatory Screening using LPS-Stimulated Macrophages

This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.[10][14]

Step-by-Step Methodology:

-

Cell Culture: Culture a macrophage cell line (e.g., THP-1 or J774A.1) in a 96-well plate.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the phenylquinoline derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: Incubate the cells for a specified period (e.g., 4-24 hours) to allow for cytokine production.[14]

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Determine the dose-dependent inhibition of cytokine production by the test compounds.

IV. Neuroprotective Activities: A Frontier in Neurological Drug Discovery

While research is still emerging, some quinoline derivatives have shown promise as neuroprotective agents, which are crucial for combating neurodegenerative diseases.[15][16][17] The evaluation of these activities often involves both in vitro and in vivo models that simulate the pathological conditions of neurological disorders.[15][16][17]

Potential Mechanisms of Action

The neuroprotective effects of quinoline-based compounds may be attributed to their ability to mitigate oxidative stress, reduce glutamate-calcium excitotoxicity, and inhibit inflammatory processes within the central nervous system, all of which are key factors in neuronal cell death.

Experimental Models for Evaluation

A comprehensive assessment of neuroprotective effects requires a multi-faceted approach using both in vitro and in vivo models.[15][16][17]

-

In Vitro Models: Neuronal cell cultures can be used to assess the ability of compounds to protect against various neurotoxic insults.[15][16][17]

-

In Vivo Models: Animal models of neurological diseases, such as experimental models of ischemic stroke, are used to evaluate the in vivo efficacy of potential neuroprotective agents.[15][16] These models can reproduce key features of the clinical condition, including impaired motor activity and neurological deficits.[15][16][17]

V. Synthesis of Substituted Phenylquinolines

Several synthetic routes are available for the preparation of substituted phenylquinolines, with the choice of method often depending on the desired substitution pattern.

Common Synthetic Methodologies

-

Friedländer Synthesis: This is a classical method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[18]

-

Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[18]

-

Pfitzinger Reaction: This method involves the reaction of isatin with a carbonyl compound to produce quinoline-4-carboxylic acids.[18]

-

Suzuki-Miyaura Cross-Coupling: This modern cross-coupling reaction is particularly useful for introducing the phenyl group and other aryl substituents onto the quinoline scaffold.[2]

Conclusion and Future Directions

Substituted phenylquinolines represent a versatile and highly promising scaffold for the development of novel therapeutic agents. Their diverse biological activities, coupled with the potential for extensive synthetic modification, make them an attractive area for further research and development. Future efforts should focus on elucidating the precise molecular targets and mechanisms of action for their various pharmacological effects. The development of more selective and potent derivatives, guided by robust structure-activity relationship studies and computational modeling, will be crucial for advancing these compounds from the laboratory to the clinic. The comprehensive experimental approaches outlined in this guide provide a solid framework for the continued exploration and optimization of substituted phenylquinolines as next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. neuroquantology.com [neuroquantology.com]

- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. ir.vistas.ac.in [ir.vistas.ac.in]

- 11. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

Introduction: From Bark to Bench—The Genesis of a Privileged Scaffold

An In-depth Technical Guide to the Historical Context of Halogenated Quinoline Derivatives in Research

The story of halogenated quinoline derivatives is not merely a chapter in the history of medicinal chemistry; it is a compelling narrative of serendipity, necessity, and relentless scientific inquiry. This guide provides a comprehensive exploration of the historical context of these remarkable compounds, tracing their evolution from a natural remedy to a cornerstone of synthetic drug discovery. For researchers and drug development professionals, understanding this history is crucial, as the challenges and breakthroughs of the past directly inform the strategies of the future.

The quinoline scaffold, a bicyclic aromatic heterocycle, was first isolated from coal tar in 1834.[1] However, its medicinal significance predates this discovery by centuries. Indigenous peoples of Peru used the bark of the Cinchona tree to treat fevers, a practice introduced to Europe in the 1600s.[2][3] It was not until 1820 that French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, quinine, from this bark.[2][4] For over a century, quinine was the only effective treatment for malaria, a disease that shaped human history.[5] The structural elucidation of quinine revealed the quinoline nucleus as its core, sparking the interest of chemists and paving the way for synthetic derivatives. The halogenated quinolines, in particular, would come to dominate the landscape of infectious disease treatment and beyond.

The Dawn of a Synthetic Era: World War and the Quest for Quinine Alternatives

The reliance on a single natural source for a critical medicine like quinine proved to be a precarious strategy. During World War I and II, control over the Cinchona plantations in Java became a major geopolitical issue, creating an urgent need for synthetic alternatives.[4] This necessity became the mother of invention, driving extensive research programs, particularly in Germany and the United States.

German scientists at Bayer, building on Paul Ehrlich's earlier work with synthetic dyes like methylene blue, synthesized a 4-aminoquinoline derivative named Resochin in 1934.[2][6] The scientist Hans Andersag was the first to synthesize this compound, which would later be known as chloroquine.[7] Initially, it was shelved, deemed too toxic for human use.[4] Concurrently, they developed a related analogue, Sontochin (3-methyl-chloroquine), which saw use by German forces.[2][7]

The turning point came during World War II when Allied forces captured a supply of Sontochin in Tunis.[2] American researchers analyzed the compound, which renewed interest in its non-methylated counterpart, Resochin. A subsequent government-sponsored clinical trial program re-evaluated the compound, finding it to be a highly effective and safe antimalarial.[7] Renamed chloroquine, it was introduced into clinical practice in 1947 and, alongside DDT, became a primary weapon in the global campaign to eradicate malaria.[2][7]

The introduction of a chlorine atom at the 7-position of the quinoline ring was a critical discovery. Early structure-activity relationship (SAR) studies revealed that this halogen was essential for potent antimalarial activity.[8] This finding solidified the importance of halogenation in the design of quinoline-based drugs.

Diagram: Timeline of Key Milestones

Caption: Key historical milestones in the development of quinoline derivatives.

Beyond Malaria: The Rise of Halogenated Hydroxyquinolines

While the 4-aminoquinolines were making history in the fight against malaria, another class of halogenated quinolines was being developed for different infectious diseases. The halogenated 8-hydroxyquinolines, most notably Iodoquinol (diiodohydroxyquinoline), became important therapeutic agents for intestinal amoebiasis caused by Entamoeba histolytica.[9][10]

Iodoquinol is poorly absorbed from the gastrointestinal tract, which makes it an effective luminal amebicide, acting directly on the parasites in the intestine.[10][11] Unlike the 4-aminoquinolines that target heme polymerization, the mechanism of action for iodoquinol is believed to involve the chelation of essential ferrous ions that are critical for the parasite's metabolism.[10][11] The introduction of two iodine atoms at the 5 and 7 positions of the 8-hydroxyquinoline core is crucial for its activity.

The development of iodoquinol demonstrated that the utility of halogenated quinolines was not limited to malaria and that different structural classes could possess unique mechanisms of action and therapeutic applications.

Diagram: Core Structures and Key Halogenation Sites

Caption: Comparison of key halogenated quinoline scaffolds.

The Inevitable Challenge: Drug Resistance

The widespread use of chloroquine inevitably led to the emergence of drug-resistant strains of Plasmodium falciparum. The first case of chloroquine resistance was reported in 1957, just a decade after its introduction.[2] This marked a critical turning point in the history of antimalarials and underscored the relentless evolutionary pressure that pathogens face. Resistance to chloroquine is primarily associated with the parasite's increased capacity to expel the drug, preventing it from reaching the necessary concentration to inhibit heme polymerization.[12]